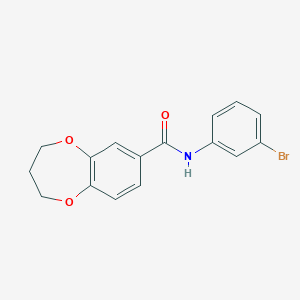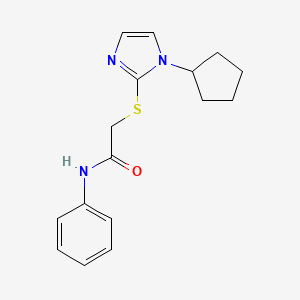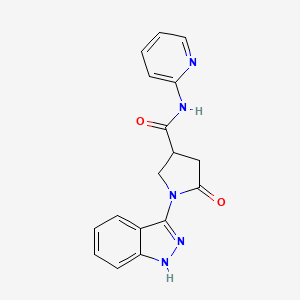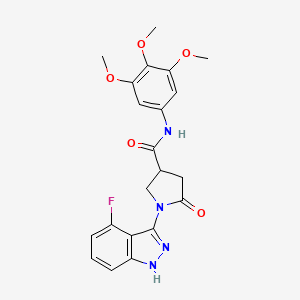
N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic preparation of N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves various methods. One common approach is the reaction between 3-bromophenylboronic acid and 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid chloride. The reaction proceeds under appropriate conditions to yield the desired compound.
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carboxamide group.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Other Transformations: Further functionalization can occur via Suzuki coupling or other palladium-catalyzed reactions.
Common reagents include boronic acids, reducing agents, and catalysts. Major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in several fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The precise mechanism of action for N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide remains an area of investigation. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H14BrNO3 |
|---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C16H14BrNO3/c17-12-3-1-4-13(10-12)18-16(19)11-5-6-14-15(9-11)21-8-2-7-20-14/h1,3-6,9-10H,2,7-8H2,(H,18,19) |
InChI Key |
LWCAZWYFGBFIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Br)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11234704.png)
![1-(4-chlorophenyl)-N-[3-(propanoylamino)phenyl]cyclopentanecarboxamide](/img/structure/B11234715.png)
![N-benzyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234719.png)

![8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11234733.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide](/img/structure/B11234737.png)

![N-(5-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11234746.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11234770.png)
![N-(2-chlorobenzyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11234773.png)
![ethyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B11234783.png)
![N-[4-(morpholin-4-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11234785.png)


